molecular formula C6H4BrClFN B13654986 2-(Bromomethyl)-5-chloro-3-fluoropyridine

2-(Bromomethyl)-5-chloro-3-fluoropyridine

Cat. No.: B13654986
M. Wt: 224.46 g/mol
InChI Key: OQFHKKPKBODPAD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, chloro, and fluoro substituents on a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloro-3-fluoropyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 5-chloro-3-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in a solvent like dichloromethane or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions include substituted pyridines, aldehydes, carboxylic acids, and reduced pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Bromomethyl)-5-chloro-3-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chloro-3-fluoropyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and fluoro substituents can influence the compound’s electronic properties, enhancing its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-chloropyridine
  • 2-(Bromomethyl)-3-fluoropyridine
  • 2-(Chloromethyl)-5-chloro-3-fluoropyridine

Uniqueness

2-(Bromomethyl)-5-chloro-3-fluoropyridine is unique due to the combination of bromomethyl, chloro, and fluoro substituents on the pyridine ring. This specific arrangement of substituents imparts distinct reactivity and selectivity, making it valuable in various chemical and biological applications. The presence of multiple halogens enhances its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

2-(bromomethyl)-5-chloro-3-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2

InChI Key

OQFHKKPKBODPAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CBr)Cl

Origin of Product

United States

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